- Interrupted pyridine hydrogenation: Asymmetric synthesis of δ-lactams, Angewandte Chemie, 2021, 60(12), 6425-6429

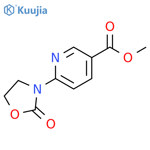

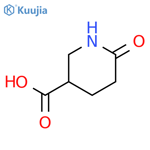

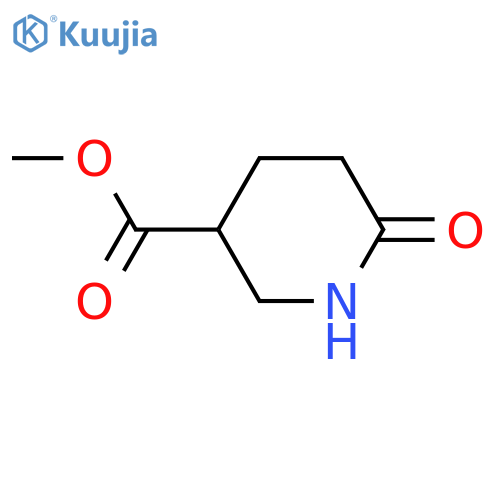

Cas no 958991-06-5 (Methyl 6-oxopiperidine-3-carboxylate)

958991-06-5 structure

Nom du produit:Methyl 6-oxopiperidine-3-carboxylate

Numéro CAS:958991-06-5

Le MF:C7H11NO3

Mégawatts:157.167142152786

MDL:MFCD17016096

CID:820211

PubChem ID:568114

Methyl 6-oxopiperidine-3-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- Methyl 6-oxopiperidine-3-carboxylate

- Ethyl 6-oxopiperidine-3-carboxylate

- Piperidin-2-one-5-carboxylic acid, methyl ester

- YORUFIOEZHJAEZ-UHFFFAOYSA-N

- RW3210

- PB22855

- Methyl 6-oxo-3-piperidinecarboxylate #

- ST1040263

- W9779

- 6-Oxo-piperidine-3-carboxylic acid methyl ester

- Z795248068

- 6-Oxopiperidine-3-carboxylic acid methyl ester

- CS-0044684

- Methyl (S)-6-Oxopiperidine-3-carboxylate

- SCHEMBL8262495

- AS-33734

- MFCD17016096

- J-522564

- SB16229

- DTXSID60340853

- SY097006

- AKOS015909561

- Methyl6-oxopiperidine-3-carboxylate

- SY343979

- MFCD28502003

- SB16228

- MFCD28502002

- SY343978

- EN300-314255

- Methyl (R)-6-Oxopiperidine-3-carboxylate

- 958991-06-5

- DB-027122

-

- MDL: MFCD17016096

- Piscine à noyau: 1S/C7H11NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9)

- La clé Inchi: YORUFIOEZHJAEZ-UHFFFAOYSA-N

- Sourire: O=C1CCC(C(OC)=O)CN1

Propriétés calculées

- Qualité précise: 157.07389321g/mol

- Masse isotopique unique: 157.07389321g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 2

- Complexité: 179

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 1

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: -0.5

- Surface topologique des pôles: 55.4

Methyl 6-oxopiperidine-3-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03499-25G |

methyl 6-oxopiperidine-3-carboxylate |

958991-06-5 | 97% | 25g |

¥ 5,860.00 | 2023-04-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IM396-200mg |

Methyl 6-oxopiperidine-3-carboxylate |

958991-06-5 | 95% | 200mg |

158.0CNY | 2021-07-15 | |

| Chemenu | CM109224-1g |

methyl 6-oxopiperidine-3-carboxylate |

958991-06-5 | 97% | 1g |

$80 | 2023-02-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03499-10G |

methyl 6-oxopiperidine-3-carboxylate |

958991-06-5 | 97% | 10g |

¥ 2,626.00 | 2023-04-12 | |

| abcr | AB453528-250mg |

Methyl 6-oxopiperidine-3-carboxylate; . |

958991-06-5 | 250mg |

€131.10 | 2023-09-03 | ||

| Chemenu | CM109224-10g |

methyl 6-oxopiperidine-3-carboxylate |

958991-06-5 | 97% | 10g |

$605 | 2021-08-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51825-1g |

Methyl 6-oxopiperidine-3-carboxylate |

958991-06-5 | 95% | 1g |

¥385.0 | 2023-09-05 | |

| Fluorochem | 092152-250mg |

Methyl 6-oxopiperidine-3-carboxylate |

958991-06-5 | 95% | 250mg |

£41.00 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M40980-100mg |

Methyl 6-oxopiperidine-3-carboxylate |

958991-06-5 | 95% | 100mg |

¥32.0 | 2024-07-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M893755-5g |

Methyl 6-oxopiperidine-3-carboxylate |

958991-06-5 | 95% | 5g |

1,666.80 | 2021-05-17 |

Methyl 6-oxopiperidine-3-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Hydrogen , Hydrochloric acid , Oxygen Catalysts: Palladium Solvents: Tetrahydrofuran , Water ; 24 h, 50 bar, 40 °C

1.2 Reagents: Sodium carbonate

1.2 Reagents: Sodium carbonate

Référence

Méthode de production 2

Conditions de réaction

Référence

- Quinazoline derivatives as inhibitors of menin and MLL interaction and their preparation, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Catalysts: Sulfuric acid ; 10 h, reflux

Référence

- Preparation of heterocyclic compounds as antagonists of prostaglandin E2 (PGE2) receptor, World Intellectual Property Organization, , ,

Methyl 6-oxopiperidine-3-carboxylate Raw materials

Methyl 6-oxopiperidine-3-carboxylate Preparation Products

Methyl 6-oxopiperidine-3-carboxylate Littérature connexe

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

Classification associée

- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Piperidines Acides piperidinocarboxyliques

- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Piperidines Acides piperidinocarboxyliques et dérivés Acides piperidinocarboxyliques

958991-06-5 (Methyl 6-oxopiperidine-3-carboxylate) Produits connexes

- 3731-16-6(ethyl 2-oxopiperidine-3-carboxylate)

- 35309-35-4(Methyl 5-oxopyrrolidine-3-carboxylate)

- 106118-94-9(Methyl 2-oxopiperidine-3-carboxylate)

- 25504-47-6(Methyl 2-oxopiperidine-4-carboxylate)

- 18387-92-3(Thiophene,2-methyl-5-(trimethylsilyl)-)

- 2803856-47-3(1-bromo-7-fluoro-2,3-dihydro-1H-indene)

- 442864-63-3(1-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylpiperidine-4-carboxamide)

- 2171771-96-1(3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamido-2-methylpropanoic acid)

- 1804092-37-2(7-Cyano-4-methylthio-1H-benzimidazole)

- 1507326-79-5(3-Methyl-3-(6-methylpyridin-3-yl)butanoic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:958991-06-5)Methyl 6-oxopiperidine-3-carboxylate

Pureté:99%

Quantité:25g

Prix ($):486.0